Phosphorotrithioic acid, S,S-dibutyl O-methyl ester
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Overview
Description
Phosphorotrithioic acid, S,S-dibutyl O-methyl ester is an organophosphorus compound. It is characterized by the presence of phosphorus, sulfur, and oxygen atoms within its molecular structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorotrithioic acid, S,S-dibutyl O-methyl ester typically involves the reaction of phosphorus trichloride with alcohols and thiols under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorotrithioic acid, S,S-dibutyl O-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorotrithioates.
Reduction: Reduction reactions can convert the compound into phosphorodithioates.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various phosphorothioates and phosphorodithioates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorotrithioic acid, S,S-dibutyl O-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of Phosphorotrithioic acid, S,S-dibutyl O-methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
- S,S,S-Tributyl phosphorotrithioate
Uniqueness
Phosphorotrithioic acid, S,S-dibutyl O-methyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
22082-31-1 |
---|---|
Molecular Formula |
C9H21OPS3 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
bis(butylsulfanyl)-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21OPS3/c1-4-6-8-13-11(12,10-3)14-9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
KGCDGMMDKRRSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP(=S)(OC)SCCCC |
Origin of Product |
United States |
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